

# Technical Guide: Spectroscopic Profiling of 2-(2,4-Difluorophenyl)-N-methylacetamide

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## Compound of Interest

Compound Name:	2-(2,4-difluorophenyl)-N-methylacetamide
CAS No.:	1498969-78-0
Cat. No.:	B2949180

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## Executive Summary

This guide details the structural elucidation and spectroscopic signature of **2-(2,4-difluorophenyl)-N-methylacetamide** (hereafter referred to as 2,4-DFMA). This compound is a critical pharmacophore intermediate, often serving as a structural scaffold in the synthesis of triazole antifungals (e.g., Fluconazole analogs) and specific voltage-gated sodium channel blockers.

Accurate identification of 2,4-DFMA is essential for monitoring reaction kinetics during amide coupling and quantifying genotoxic impurities in downstream pharmaceutical products. This document provides a self-validating analytical framework combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Parameter	Specification
IUPAC Name	2-(2,4-difluorophenyl)-N-methylacetamide
CAS Registry	Not explicitly listed in public domain; Precursor Acid CAS: 81228-09-3
Molecular Formula	
Molecular Weight	185.17 g/mol
Monoisotopic Mass	185.0652 Da
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water

## Structural Visualization

The core structure consists of a 2,4-difluorophenyl ring linked via a methylene bridge to an N-methyl carboxamide moiety.



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Figure 1: Synthetic pathway for 2,4-DFMA via amidation of the phenylacetic acid precursor.

## Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Rationale: ESI is preferred over Electron Impact (EI) for amides to observe the protonated molecular ion

## Fragmentation Logic

The fragmentation pattern is dictated by the stability of the difluorobenzyl cation.

- Parent Ion:

186.1

- Primary Fragmentation: Cleavage of the amide bond (C-N), releasing methylamine (neutral loss of 31 Da is unlikely in ESI; typically we see acylium ion formation).
- Alpha-Cleavage: Loss of the  
  
group leads to the tropylium-like cation.

Ion Type	m/z (Theoretical)	Assignment	Interpretation
	186.07	Molecular Ion	Base peak in soft ionization (ESI).
	208.05	Sodium Adduct	Common in non-desalted samples.
$[C_7H_3F_2]^+$	127.02	Difluorobenzyl Cation	Characteristic aromatic fragment after loss of amide side chain.

## Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat solid. Diagnostic Bands: The interplay between the Amide I/II bands and the C-F stretches is definitive.

- 3280–3300  $cm^{-1}$ :  
  
stretch (Secondary amide, typically sharp band).
- 1645–1655  $cm^{-1}$ : Amide I band (  
  
stretch). This is the most intense diagnostic peak.
- 1540–1560  $cm^{-1}$ : Amide II band (  
  
stretch).

bend +

stretch).

- 1100–1250  $\text{cm}^{-1}$ :

Aryl stretches. Look for strong bands around 1140  $\text{cm}^{-1}$  and 1270  $\text{cm}^{-1}$  specific to the 2,4-difluoro substitution pattern.

## Nuclear Magnetic Resonance (NMR)

Solvent:

(Preferred for amide proton visibility) or

. Internal Standard: TMS (

0.00 ppm).

### **H NMR (Proton) - 400 MHz**

The proton spectrum is characterized by the coupling of aromatic protons with the Fluorine atoms (

).

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( )
7.90 - 8.00	Broad Singlet	1H	NH	Exchangeable with .
7.35 - 7.45	Multiplet	1H	Ar-H (H6)	Coupled to F2 (ortho) and F4 (para).
7.15 - 7.25	Multiplet	1H	Ar-H (H5)	Coupled to F4 (ortho) and F2 (meta).
6.95 - 7.05	Triplet of Doublets	1H	Ar-H (H3)	Trapped between two fluorines ( Hz).
3.45	Singlet	2H		May appear as fine doublet if long-range F-coupling occurs.
2.60	Doublet	3H		Hz (Coupling to NH).

## C NMR (Carbon) - 100 MHz

Carbon signals in the aromatic ring will appear as doublets or double-doublets due to C-F coupling (

Hz).

- 170.5 ppm: Carbonyl (

).

- 162.0 ppm (dd): C-F Carbon (C2/C4). Large coupling constant.
- 118.0 - 132.0 ppm: Aromatic CH carbons (split by F).
- 34.5 ppm: Benzylic Methylene (

).

- 25.8 ppm: N-Methyl (

).

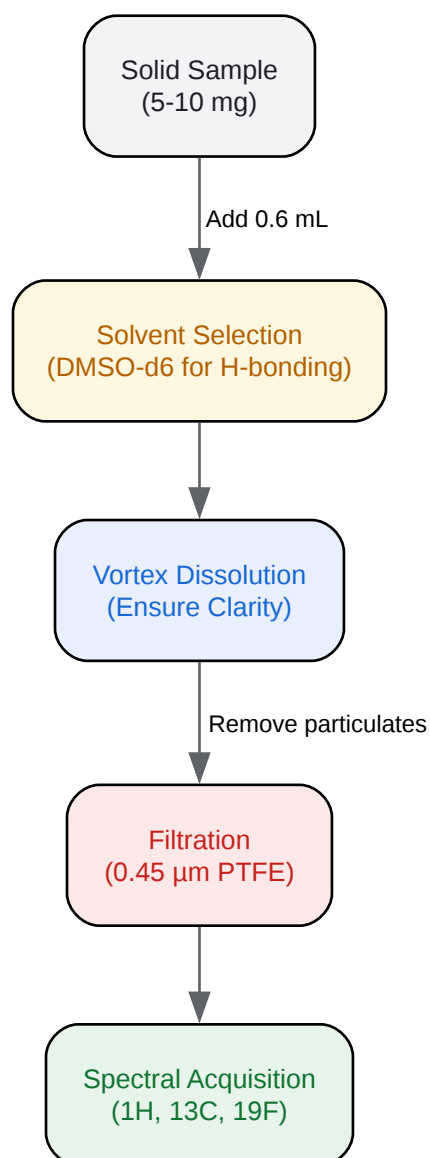
## F NMR (Fluorine) - 376 MHz

Crucial for confirming the 2,4-substitution pattern.

- -112.0 ppm: Multiplet (F at Position 4).
- -115.5 ppm: Multiplet (F at Position 2).

## Experimental Workflow: Sample Preparation

To ensure reproducibility, follow this strict preparation protocol.



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Figure 2: Standardized sample preparation workflow for NMR analysis.

## Protocol Steps:

- Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.
- Solvation: Add 600 μL of DMSO-d6 (preferred) or

- Note: DMSO-d6 is recommended because it slows the exchange of the amide proton, making the NH signal and its coupling to the methyl group ( Hz) sharp and distinct.
- Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter into the NMR tube.
- Acquisition: Run (16 scans), (1024 scans), and (unprotonated if possible) experiments.

## References

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- Spectral Database: National Institute of Standards and Technology (NIST).[2] Mass Spectral Library (NIST23). General fragmentation patterns for fluorinated acetamides. Retrieved from [2]
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## Sources

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- [2. Acetamide,N-\(2,4-difluorophenyl\)- \[webbook.nist.gov\]](https://webbook.nist.gov)
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